6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . The specific reaction conditions and reagents used can vary depending on the desired substituents and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions can vary widely depending on the specific reaction and conditions used. they generally involve the introduction or modification of functional groups on the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application and biological context. For example, in the context of antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism .
Comparison with Similar Compounds
6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-ethyl-6-chloro imidazo[1,2-a]pyridine: Known for its potent antimicrobial activity.
7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid:
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
6-acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c1-6(14)11-7-2-3-9-12-8(10(15)16)5-13(9)4-7/h5,7H,2-4H2,1H3,(H,11,14)(H,15,16) |
InChI Key |
SVTYWPYVMWDOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=NC(=CN2C1)C(=O)O |
Origin of Product |
United States |
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